molecular formula C13H14F3NO4 B6147327 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid CAS No. 1303988-99-9

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid

Cat. No.: B6147327
CAS No.: 1303988-99-9
M. Wt: 305.2
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid typically involves the protection of an amino group with a Boc group, followed by the introduction of a trifluoromethyl group. One common method involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide (CF3I) under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a trifluoromethyl group.

    3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)benzoic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds

Properties

CAS No.

1303988-99-9

Molecular Formula

C13H14F3NO4

Molecular Weight

305.2

Purity

95

Origin of Product

United States

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